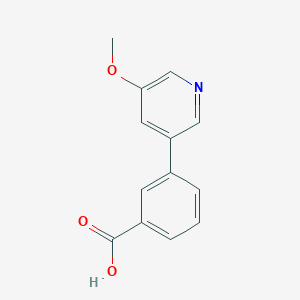

3-(5-Methoxypyridin-3-yl)benzoic acid

Description

Properties

IUPAC Name |

3-(5-methoxypyridin-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-12-6-11(7-14-8-12)9-3-2-4-10(5-9)13(15)16/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPWKEGOCVGNLJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90742987 | |

| Record name | 3-(5-Methoxypyridin-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375068-95-3 | |

| Record name | 3-(5-Methoxypyridin-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physical and Chemical Properties of 3-(5-Methoxypyridin-3-yl)benzoic Acid

Executive Summary & Chemical Identity

3-(5-Methoxypyridin-3-yl)benzoic acid (CAS: 1375068-95-3) is a biaryl building block utilized primarily in medicinal chemistry as a scaffold for kinase inhibitors and GPCR ligands.[1][2] Structurally, it consists of a benzoic acid moiety coupled to a pyridine ring substituted with a methoxy group.[3][4] This specific arrangement offers a balance of lipophilicity and aqueous solubility handles, while the carboxylic acid serves as a critical vector for further diversification (e.g., amide coupling).

Chemical Identification Data

| Parameter | Detail |

| IUPAC Name | 3-(5-methoxypyridin-3-yl)benzoic acid |

| CAS Number | 1375068-95-3 |

| Molecular Formula | C₁₃H₁₁NO₃ |

| Molecular Weight | 229.23 g/mol |

| SMILES | COC1=CN=CC(=C1)C2=CC=CC(=C2)C(=O)O |

| Appearance | White to off-white solid powder |

Physicochemical Profile

Understanding the physicochemical properties is essential for predicting the compound's behavior in biological assays and formulation. The presence of both a basic pyridine nitrogen and an acidic carboxylic acid creates a pH-dependent solubility profile.

Key Physical Properties

| Property | Value / Range | Context & Implication |

| Melting Point | 210–215 °C (Predicted) | High melting point indicates strong intermolecular hydrogen bonding (dimerization of carboxylic acids). |

| LogP (Calculated) | 2.1 ± 0.3 | Moderate lipophilicity; suitable for oral drug candidates (Lipinski compliant). |

| pKa (Acid) | ~4.0 (Carboxylic Acid) | At physiological pH (7.4), the acid exists primarily as the carboxylate anion (COO⁻). |

| pKa (Base) | ~4.8 (Pyridine Nitrogen) | The electron-withdrawing phenyl ring lowers the basicity of the pyridine compared to unsubstituted pyridine (pKa 5.2). |

| Solubility | DMSO (>20 mg/mL), MeOH | Limited water solubility at neutral pH; highly soluble in basic aqueous buffers (pH > 8). |

| Polar Surface Area | ~65 Ų | Good membrane permeability prediction (PSA < 140 Ų). |

Solubility & Ionization Logic

The molecule is amphoteric.

-

pH < 2: Cationic species (Pyridine-H⁺ / COOH). Soluble.

-

pH 4–5: Neutral/Zwitterionic species dominates. Minimum solubility (isoelectric point region).

-

pH > 6: Anionic species (Pyridine / COO⁻). Soluble.

Synthetic Pathways & Manufacturing

The synthesis of 3-(5-Methoxypyridin-3-yl)benzoic acid typically relies on transition-metal-catalyzed cross-coupling reactions. The most robust method is the Suzuki-Miyaura coupling , which tolerates the free carboxylic acid (under basic conditions) or utilizes a protected ester intermediate.

Preferred Synthetic Protocol (Suzuki Coupling)

Reaction: 3-Carboxyphenylboronic acid + 3-Bromo-5-methoxypyridine

-

Catalyst: Pd(dppf)Cl₂·DCM (Choice: High stability, resists oxidation better than Pd(PPh₃)₄).

-

Base: K₂CO₃ or Cs₂CO₃ (3.0 equivalents).

-

Solvent: 1,4-Dioxane / Water (4:1 ratio).

-

Conditions: 90°C, 4–12 hours, Inert Atmosphere (

).

Experimental Workflow Diagram

Caption: Step-by-step Suzuki-Miyaura cross-coupling workflow for the synthesis of the target biaryl acid.

Critical Process Parameters (CPPs)

-

Oxygen Exclusion: The reaction must be degassed. Oxygen poisons the Palladium(0) active species.

-

pH Control during Workup: The product is an acid. The reaction mixture (basic) contains the carboxylate salt. Acidification to pH ~3–4 is strictly required to precipitate the free acid. Do not acidify to pH < 1 , or the pyridine hydrochloride salt may form, which is water-soluble and will not precipitate.

Chemical Reactivity & Stability

This molecule possesses three distinct zones of reactivity, making it a versatile intermediate.

A. Carboxylic Acid (C1)

-

Reactivity: Standard amide coupling (EDC/HOBt, HATU) to form amides.

-

Esterification: Reacts with alcohols under acid catalysis or via acyl chlorides.

-

Stability: Stable to oxidation; susceptible to decarboxylation only under extreme thermal forcing (>250°C).

B. Pyridine Nitrogen (N1)[4]

-

Basicity: Can form salts (HCl, TFA) or coordinate metals.

-

Oxidation: Susceptible to N-oxide formation using mCPBA. This is a common strategy to alter the electronic properties of the ring during drug optimization.

C. Methoxy Group (O-Me)

-

Metabolic Liability: The methoxy group is a potential site for O-demethylation by Cytochrome P450 enzymes (CYP2D6/3A4) in vivo, revealing a phenolic hydroxyl group.

-

Chemical Stability: Stable under standard basic and acidic hydrolysis conditions. Requires strong Lewis acids (e.g., BBr₃) for cleavage.

Handling, Safety, and Storage

As a research chemical, specific toxicological data may be limited. Treat as a standard irritant benzoic acid derivative.

-

GHS Classification:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at 2–8°C (desiccated). The methoxy group is stable, but the carboxylic acid can absorb moisture (hygroscopic).

-

Incompatibility: Strong oxidizing agents and strong bases.

References

-

Parchem Fine & Specialty Chemicals. 3-(5-Methoxypyridin-3-yl)benzoic acid Product Specifications. Retrieved from

-

BLD Pharm. Product Analysis: 3-(5-Methoxypyridin-3-yl)benzoic acid (CAS 1375068-95-3).[1][2] Retrieved from

-

National Center for Biotechnology Information. PubChem Compound Summary for Benzoic Acid Derivatives. Retrieved from

-

ChemicalBook. Chemical Properties and Safety Data for Methoxy-substituted Biaryls. Retrieved from

Sources

- 1. parchem.com [parchem.com]

- 2. 3-(5-Methoxypyridin-3-yl)benzoic acid (1 x 1 g) | Alchimica [shop.alchimica.sk]

- 3. 2-Methoxy-5-(4-methoxypyridin-3-yl)benzoic acid | C14H13NO4 | CID 177747233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,5-Bis[(pyridin-4-yl)methoxy]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Biological Potential of Methoxypyridine-Benzoic Acid Derivatives

Executive Summary

The integration of nitrogen-containing heterocycles with aromatic carboxylic acids represents a cornerstone strategy in modern medicinal chemistry. This guide focuses on a specific, high-potential hybrid scaffold: Methoxypyridine-Benzoic Acid Derivatives .

By conjugating the electron-rich, hydrogen-bond-accepting methoxypyridine moiety with the versatile benzoic acid pharmacophore, researchers can access a chemical space exhibiting potent dual-activity profiles. This class of compounds has emerged as a critical lead structure in oncology (PI3K/mTOR inhibition) , antimicrobial therapeutics (DHFR inhibition) , and inflammation (EP4 antagonism) .

This whitepaper provides a technical deep-dive into the Structure-Activity Relationships (SAR), mechanistic pathways, and validated experimental protocols necessary to explore this scaffold.

Chemical Architecture & Rationale

The therapeutic utility of methoxypyridine-benzoic acid conjugates stems from the synergistic properties of their constituent parts.

-

The Methoxypyridine Unit: Acts as a "masked pyridone" or a lipophilic hydrogen bond acceptor. The methoxy group (

) at the C-2 or C-6 position modulates the basicity of the pyridine nitrogen, improving membrane permeability and metabolic stability compared to unsubstituted pyridines. -

The Benzoic Acid Unit: Provides a classic hydrogen bond donor/acceptor motif (via the carboxylic acid) critical for salt bridge formation within active sites (e.g., interacting with arginine or lysine residues).[1]

-

The Linker: Typically an amide or sulfonamide bond connecting the two rings, restricting conformational freedom to lock the molecule into a bioactive pose.

Visualization: Scaffold Logic & SAR

The following diagram illustrates the core scaffold and the functional impact of specific structural modifications.

Figure 1: Structure-Activity Relationship (SAR) logic for the Methoxypyridine-Benzoic Acid scaffold.

Therapeutic Frontiers & Mechanisms

Oncology: PI3K/mTOR Dual Inhibition

Recent studies have highlighted sulfonamide-linked methoxypyridine derivatives as potent inhibitors of the Phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathway.[2]

-

Mechanism: The methoxypyridine moiety mimics the adenine ring of ATP, binding competitively to the kinase ATP-binding pocket. The benzoic acid tail extends into the affinity pocket, interacting with Lys802 or similar residues.

-

Significance: Dual inhibition prevents the feedback loop activation of AKT often seen with selective mTOR inhibitors, leading to enhanced apoptosis in breast (MCF-7) and colorectal (HCT-116) cancer lines.

Antimicrobial Activity: DHFR Inhibition

Benzoic acid derivatives linked to heterocycles are classic inhibitors of Dihydrofolate Reductase (DHFR) .

-

Mechanism: Disruption of folate synthesis arrests DNA replication. The methoxypyridine ring provides hydrophobic interactions within the DHFR active site, while the benzoic acid mimics the p-aminobenzoic acid (PABA) substrate.

-

Target Strains: Staphylococcus aureus (Gram-positive) and Pseudomonas aeruginosa (Gram-negative).

Inflammation: EP4 Antagonism

Derivatives such as 3-methylpyridine-2-carbonyl amino-2,4-dimethyl-benzoic acid function as antagonists for the Prostaglandin E2 receptor 4 (EP4).[3]

-

Utility: Blocking EP4 signaling reduces cAMP accumulation, thereby inhibiting T-cell differentiation and reducing chronic inflammation in arthritis models.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of key substituents based on aggregated data from kinase and antimicrobial assays.

| Structural Domain | Modification | Biological Impact | Mechanistic Rationale |

| Pyridine Ring | 2-Methoxy (-OMe) | Increased Potency | Reduces basicity; improves H-bond acceptor capability in hydrophobic pockets. |

| Pyridine Ring | 6-Methyl (-CH3) | Selectivity Switch | Steric bulk can improve selectivity for specific kinase isoforms (e.g., PI3K |

| Linker | Sulfonamide (-SO2NH-) | High Metabolic Stability | Resists hydrolysis better than amides; preferred for systemic anticancer agents. |

| Benzoic Acid | 4-Fluoro (-F) | Enhanced Metabolic Stability | Blocks P450 oxidation at the para-position; increases lipophilicity. |

| Benzoic Acid | 2,4-Dimethyl | EP4 Receptor Specificity | Creates a twisted conformation required to fit the EP4 antagonist binding site. |

Experimental Protocols

Synthesis: Amide Coupling Workflow

Objective: Synthesize a Methoxypyridine-Benzoic Acid conjugate via acid chloride activation.

Reagents:

-

2-Methoxy-3-aminopyridine (Nucleophile)

-

4-Substituted Benzoic Acid (Electrophile)

-

Thionyl Chloride (

) or Oxalyl Chloride -

Triethylamine (

) -

Dichloromethane (DCM)

Protocol:

-

Activation: Dissolve the benzoic acid derivative (1.0 eq) in dry DCM. Add

(1.5 eq) and a catalytic drop of DMF. Reflux for 2 hours under -

Coupling: Re-dissolve the acid chloride in dry DCM. Cool to 0°C.[4]

-

Addition: Dropwise add a solution of 2-methoxy-3-aminopyridine (1.0 eq) and

(2.0 eq) in DCM. -

Reaction: Stir at room temperature for 12 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Workup: Quench with water. Extract with DCM (3x). Wash organic layer with 1M HCl (to remove unreacted amine) and sat.

(to remove unreacted acid). -

Purification: Recrystallize from Ethanol or purify via Silica Gel Column Chromatography.

Biological Assay: PI3K Kinase Inhibition (ADP-Glo)

Objective: Determine the

Principle: The assay quantifies the ADP produced during the kinase reaction. ADP is converted to ATP, which is then used by luciferase to generate light.

Workflow:

-

Preparation: Dilute compound in 5% DMSO (serial dilutions).

-

Incubation: Mix compound (2

L) with PI3K -

Substrate Addition: Add PIP2 substrate and ATP (4

L). Incubate for 60 min at RT. -

ADP-Glo Reagent: Add 10

L ADP-Glo reagent to stop the reaction and deplete remaining ATP. Incubate 40 min. -

Detection: Add 20

L Kinase Detection Reagent (converts ADP to ATP -> Light). Incubate 30 min. -

Read: Measure luminescence using a plate reader. Calculate

using non-linear regression.

Visualization: PI3K Inhibition Pathway

The following diagram details the downstream effects of inhibiting the PI3K/mTOR pathway with the target compound.

Figure 2: Mechanism of Action: Dual inhibition of PI3K and mTOR leads to arrest of tumor progression and induction of apoptosis.

References

-

BenchChem. (2025).[1] Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. Retrieved from

-

Li, Y., et al. (2023).[5] Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals, 16(3), 461.[2] Retrieved from

-

Pfizer Inc. (2010). Identification and biological activity of 6-alkyl-substituted 3-methyl-pyridine-2-carbonyl amino dimethyl-benzoic acid EP4 antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from

-

Almeida, et al. (2007).[4] Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions.[4] Letters in Drug Design & Discovery.[4] Retrieved from

-

MDPI. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and biological activity of 6-alkyl-substituted 3-methyl-pyridine-2-carbonyl amino dimethyl-benzoic acid EP4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemijournal.com [chemijournal.com]

An In-Depth Technical Guide to 3-(5-Methoxypyridin-3-yl)benzoic Acid for Researchers and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

3-(5-Methoxypyridin-3-yl)benzoic acid, a biaryl carboxylic acid, has emerged as a significant building block in the landscape of contemporary drug discovery and development. Its structural motif, featuring a methoxy-substituted pyridine ring linked to a benzoic acid moiety, provides a versatile scaffold for the synthesis of complex molecular architectures with diverse biological activities. This guide offers an in-depth exploration of its commercial availability, synthesis, and burgeoning applications, tailored for researchers, medicinal chemists, and professionals in the pharmaceutical industry. The strategic positioning of the methoxy and carboxylic acid groups, coupled with the nitrogen atom in the pyridine ring, allows for a multitude of chemical modifications, making it an attractive starting point for the development of novel therapeutic agents. Benzoic acid derivatives, in general, form a cornerstone of modern organic chemistry and play an indispensable role in the creation of new drugs.[1]

Commercial Availability and Sourcing

3-(5-Methoxypyridin-3-yl)benzoic acid is commercially available from a number of specialized chemical suppliers catering to the research and development sector. For researchers and drug development professionals, securing a reliable source of this key intermediate is a critical first step in any synthetic campaign. The following table provides a summary of known suppliers, along with relevant purchasing information to aid in procurement. It is important to note that this compound is intended for research use only and is not for human, therapeutic, or diagnostic applications.[2]

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity/Grade |

| Parchem | 1375068-95-3 | C₁₃H₁₁NO₃ | 229.23 | Not Specified |

| United States Biological | 1375068-95-3 | C₁₃H₁₁NO₃ | 229.23 | Highly Purified |

Table 1: Commercial Suppliers of 3-(5-Methoxypyridin-3-yl)benzoic acid. Data compiled from publicly available supplier information.[2][3]

Synthetic Routes: The Power of Palladium-Catalyzed Cross-Coupling

The construction of the biaryl scaffold of 3-(5-Methoxypyridin-3-yl)benzoic acid is most efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method. This reaction allows for the formation of a carbon-carbon bond between an aryl boronic acid and an aryl halide, offering a powerful tool for the synthesis of a wide array of biaryl compounds.

Proposed Synthetic Workflow via Suzuki-Miyaura Coupling

A logical and commonly employed synthetic strategy involves the coupling of 3-bromo-5-methoxypyridine with 3-carboxyphenylboronic acid. This approach leverages commercially available starting materials and a well-established and robust reaction protocol.

Figure 1: Proposed Suzuki-Miyaura coupling workflow for the synthesis of 3-(5-Methoxypyridin-3-yl)benzoic acid.

Detailed Experimental Protocol

The following is a representative, self-validating experimental protocol for the synthesis of 3-(5-Methoxypyridin-3-yl)benzoic acid based on established Suzuki-Miyaura coupling procedures.

Materials:

-

3-Bromo-5-methoxypyridine

-

3-Carboxyphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Diethyl ether or Ethyl acetate

-

Hydrochloric acid (HCl), 1M

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-methoxypyridine (1.0 eq.), 3-carboxyphenylboronic acid (1.2 eq.), and sodium carbonate (2.0 eq.).

-

Solvent Addition: Add a mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) to the flask. The solvent volume should be sufficient to ensure good stirring of the reaction mixture.

-

Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.02-0.05 eq.).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and transfer it to a separatory funnel.

-

Wash the aqueous layer with diethyl ether or ethyl acetate to remove non-polar impurities.

-

Acidify the aqueous layer to pH 2-3 with 1M HCl. The product, 3-(5-Methoxypyridin-3-yl)benzoic acid, should precipitate out of the solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 3-(5-Methoxypyridin-3-yl)benzoic acid.

-

Applications in Drug Discovery and Development

The true value of 3-(5-Methoxypyridin-3-yl)benzoic acid lies in its application as a key intermediate in the synthesis of biologically active molecules, particularly in the realm of kinase inhibitors and other targeted therapies. The benzoic acid moiety provides a handle for amide bond formation, a common linkage in many drug molecules, while the pyridine ring can engage in crucial hydrogen bonding interactions with protein targets.

Role as a Precursor to Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies that function by blocking the action of protein kinases, enzymes that play a critical role in cell signaling, growth, and proliferation. The dysregulation of kinase activity is a hallmark of many cancers. The unique structural features of 3-(5-Methoxypyridin-3-yl)benzoic acid make it an ideal starting material for the synthesis of various kinase inhibitors.

Figure 2: General synthetic strategy for elaborating 3-(5-Methoxypyridin-3-yl)benzoic acid into potential kinase inhibitors.

Potential as an Intermediate in Other Therapeutic Areas

Beyond kinase inhibitors, the structural attributes of 3-(5-Methoxypyridin-3-yl)benzoic acid make it a valuable building block for a range of other therapeutic targets. For instance, benzoic acid derivatives are key intermediates in the synthesis of drugs for various conditions. One notable example is Nemorexant, a drug developed for sleep disorders, which utilizes a methoxy-substituted benzoic acid derivative as a crucial intermediate in its synthesis.[1] This highlights the broader applicability of such scaffolds in medicinal chemistry.

Characterization and Analytical Data

Thorough characterization of 3-(5-Methoxypyridin-3-yl)benzoic acid is essential to confirm its identity and purity. While specific, publicly available NMR spectra for this exact compound are not readily found, the expected spectral data can be predicted based on its structure and comparison with similar compounds.

Expected ¹H NMR Spectral Data:

-

Aromatic Protons: A series of multiplets in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the pyridine and benzene rings. The specific chemical shifts and coupling constants would be dependent on the substitution pattern.

-

Methoxy Protons: A sharp singlet at approximately δ 3.9-4.0 ppm, integrating to three protons, corresponding to the -OCH₃ group.

-

Carboxylic Acid Proton: A broad singlet, typically downfield (δ 12.0-13.0 ppm), corresponding to the acidic proton of the carboxylic acid group. This peak may be exchangeable with D₂O.

Expected ¹³C NMR Spectral Data:

-

Carbonyl Carbon: A signal in the downfield region (typically δ 165-175 ppm) corresponding to the carboxylic acid carbon.

-

Aromatic Carbons: A set of signals in the aromatic region (typically δ 110-160 ppm) for the carbon atoms of the pyridine and benzene rings. The carbon attached to the methoxy group would be shifted downfield.

-

Methoxy Carbon: A signal around δ 55-60 ppm corresponding to the carbon of the -OCH₃ group.

Conclusion

3-(5-Methoxypyridin-3-yl)benzoic acid stands as a valuable and commercially accessible building block for medicinal chemists and drug development professionals. Its synthesis, primarily through robust Suzuki-Miyaura coupling reactions, is well-precedented. The true potential of this compound is realized in its application as a versatile intermediate for the synthesis of a wide array of biologically active molecules, with a particularly strong promise in the development of novel kinase inhibitors and other targeted therapies. As the demand for new and effective therapeutics continues to grow, the strategic use of such well-designed molecular scaffolds will undoubtedly play a pivotal role in advancing the frontiers of medicine.

References

-

The Role of Benzoic Acid Derivatives in Modern Drug Discovery. (2026, January 15). Available at: [Link].

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Cheminform Abstract: A Convenient Synthesis of Heteroaryl Benzoic Acids via Suzuki Reaction. (2010). ChemInform, 41(32).

- Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. (2021). Molecules, 26(16), 4998.

Sources

safety and handling information for 3-(5-Methoxypyridin-3-yl)benzoic acid

An In-depth Technical Guide to the Safe Handling of 3-(5-Methoxypyridin-3-yl)benzoic acid

Section 1: Compound Overview and Primary Hazard Assessment

3-(5-Methoxypyridin-3-yl)benzoic acid is a heterocyclic compound utilized in chemical and pharmaceutical research. As with any laboratory-grade chemical, a thorough understanding of its hazard profile is paramount for ensuring the safety of researchers and the integrity of experimental outcomes. This guide provides a detailed framework for the safe handling, storage, and emergency management of this compound.

The primary hazards associated with 3-(5-Methoxypyridin-3-yl)benzoic acid involve direct contact and inhalation. The compound is a known skin irritant and can cause serious, potentially irreversible, damage to the eyes.[1] Of significant concern is the risk of damage to the lungs through prolonged or repeated exposure to the dust if inhaled.[2] Therefore, all handling procedures must be designed to rigorously control dust generation and prevent physical contact. This substance is intended for professional research and manufacturing use only and is not for medical or consumer applications.

Section 2: GHS Hazard Classification and Elements

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of chemical products. The classification for 3-(5-Methoxypyridin-3-yl)benzoic acid necessitates the following labeling and precautionary measures.

Signal Word: Danger [2]

| Pictogram | Hazard Class | Hazard Statement |

| Skin Irritation, Category 2 | H315: Causes skin irritation.[2] | |

| Serious Eye Damage, Category 1 | H318: Causes serious eye damage.[2] | |

| Specific Target Organ Toxicity, Repeated Exposure, Category 1 | H372: Causes damage to organs (Lungs) through prolonged or repeated exposure if inhaled.[2][1] |

Precautionary Statements (Summary)

A comprehensive list of precautionary statements is mandated for handling this compound. The core directives are summarized below:

| Type | Code | Precautionary Statement |

| Prevention | P260 | Do not breathe dust.[2] |

| P264 | Wash skin thoroughly after handling.[2] | |

| P280 | Wear protective gloves/ eye protection/ face protection.[2] | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of water.[2] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] | |

| P314 | Get medical advice/ attention if you feel unwell.[2] |

Section 3: Risk Mitigation and Safe Handling Protocols

A multi-layered approach to risk mitigation is essential, prioritizing engineering controls, supplemented by rigorous personal protective equipment (PPE) and standard operating procedures.

Engineering Controls & Ventilation

The primary risk associated with this compound is the inhalation of fine dust particles, which can lead to chronic lung damage.[2] Therefore, all manipulations of the solid material must be performed within a certified chemical fume hood or a similar local exhaust ventilation system to keep airborne concentrations low.[1][3] The system should be designed to prevent the escape of dust into the general work area.[1]

Causality: A fume hood or ventilated enclosure is not merely a suggestion but a critical control measure. The H372 hazard statement indicates that long-term, low-level exposure can cause significant organ damage.[2] Engineering controls are the most reliable method for preventing such systemic exposure.

Personal Protective Equipment (PPE)

Appropriate PPE is the final barrier between the researcher and the chemical. The selection must be based on a thorough risk assessment of the procedures being performed.

| Protection Type | Specification | Rationale and Best Practices |

| Eye/Face | Safety glasses with side-shields or chemical safety goggles.[1][3][4] | Required for all handling. The H318 classification indicates a risk of serious, irreversible eye damage.[2] Standard prescription glasses are not a substitute for safety eyewear. |

| Skin (Hands) | Chemically resistant gloves (e.g., nitrile). | Selection should be based on penetration times and degradation rates.[1] Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated. |

| Skin (Body) | Laboratory coat. | A lab coat protects against incidental skin contact and contamination of personal clothing.[3] |

| Respiratory | Not required under normal conditions with adequate ventilation.[1] | A NIOSH/MSHA-approved respirator may be necessary for large spills or if engineering controls fail.[1][3] Use should be part of a formal respiratory protection program. |

Standard Operating Procedure for Handling

-

Preparation: Designate a specific area within a chemical fume hood for handling. Ensure an eyewash station and safety shower are accessible.[5][6]

-

Aliquotting/Weighing: If weighing the powder, do so on a draft shield within the fume hood to minimize dust dispersal. Use smooth, deliberate motions to avoid making the powder airborne.

-

Solution Preparation: Add the solid to the solvent slowly. Avoid splashing.

-

Post-Handling: After handling, wash hands and face thoroughly.[2] Decontaminate all surfaces and equipment used.

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Immediately remove any contaminated clothing.[2][1]

Storage Requirements

Proper storage is crucial for both safety and maintaining the chemical's integrity.

-

Container: Keep the container tightly closed to prevent moisture absorption and release of dust.[2][7][8]

-

Environment: Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[2][3][8]

-

Access: The storage area should be secure, accessible only to qualified and authorized personnel.[2][6]

Section 4: Emergency Response Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

First Aid Measures

| Exposure Route | Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention. The risk of serious eye damage is high. |

| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water.[1][9] If skin irritation occurs, seek medical advice. |

| Inhalation | Move the exposed individual to fresh air and keep them in a position comfortable for breathing.[1][9][10] If the person feels unwell or breathing is difficult, seek medical attention.[1][9] |

| Ingestion | Rinse the mouth with water.[6][9] Never give anything by mouth to an unconscious person.[9] Call a poison center or doctor if you feel unwell.[10] |

Accidental Release (Spill) Response

In the event of a spill, a systematic approach is required to ensure safety and proper cleanup. Non-emergency personnel should evacuate the area.[2]

Sources

- 1. fishersci.ca [fishersci.ca]

- 2. merckmillipore.com [merckmillipore.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. ruixibiotech.com [ruixibiotech.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. carlroth.com [carlroth.com]

- 8. moellerchemie.com [moellerchemie.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. Benzoic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

Structural Analogs of 3-(5-Methoxypyridin-3-yl)benzoic Acid: A Technical Optimization Guide

Part 1: Executive Technical Analysis

The compound 3-(5-Methoxypyridin-3-yl)benzoic acid (CAS: 1375068-95-3) represents a "privileged scaffold" in medicinal chemistry—the biaryl carboxylic acid . This structural motif is ubiquitous in drug discovery, serving as a core pharmacophore for targets ranging from G-protein coupled receptors (e.g., GPR109A, mGluR) to enzyme inhibitors (e.g., DHODH, Kinases).

The molecule features three critical pharmacophoric elements:

-

The Carboxylic Acid (Region A) : A classic hydrogen bond donor/acceptor and ionic anchor, often mimicking glutamate or aspartate residues in the binding pocket.

-

The Biaryl Axis (Region B) : A rigid linker that defines the spatial orientation of the two rings, subject to atropisomerism and torsional strain.

-

The 5-Methoxypyridine (Region C) : A heteroaromatic system providing a hydrogen bond acceptor (pyridine nitrogen) and a lipophilic handle (methoxy group), often acting as a bioisostere for a substituted benzene.

This guide details the strategic design of structural analogs to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Part 2: Structural Activity Relationship (SAR) & Analog Design

To evolve this lead compound into a drug candidate, we employ a systematic SAR (Structure-Activity Relationship) campaign. The design strategy is segmented into three zones.

Zone 1: Carboxylic Acid Bioisosteres

The carboxylic acid is often the primary metabolic liability (glucuronidation) and permeability bottleneck. Replacing it with bioisosteres can improve oral bioavailability and blood-brain barrier (BBB) penetration.

| Analog Class | Bioisostere | Rationale | Predicted Effect (vs. COOH) |

| Tetrazoles | 1H-Tetrazol-5-yl | Mimics pKa (~4.5-5.0) and planarity; improves metabolic stability. | Increased Lipophilicity, Similar Potency |

| Sulfonamides | -CONHSO2R | Acyl sulfonamides mimic the acidity but add a lipophilic tail (R). | Improved Permeability, Tunable pKa |

| Oxadiazoles | 1,2,4-Oxadiazol-5-one | Non-ionizable surrogate; removes the negative charge penalty. | High Permeability, Loss of Ionic Bond |

| Hydroxamates | -CONHOH | Strong metal chelator (Zn2+, Fe2+); useful for metalloenzyme targets. | New Mechanism of Action (Chelation) |

Zone 2: The Biaryl Linkage (Conformational Restriction)

The single bond between the pyridine and benzene rings allows for free rotation (approx. 30-40° dihedral angle). Constraining this rotation can lock the bioactive conformation (entropy benefit).

-

Strategy A (Rigidification) : Fusing the rings (e.g., forming a phenanthridine or carboline core).

-

Strategy B (Spacer Insertion) : Introducing an alkyne (Sonogashira coupling) or amide (peptide coupling) to extend the distance between the pharmacophores.

Zone 3: Pyridine Ring Scanning

The 5-methoxypyridine moiety is electronically electron-deficient.

-

Nitrogen Scan : Shift the nitrogen to position 2 or 4 (2-pyridyl, 4-pyridyl) to alter the H-bond acceptor vector.

-

Substituent Scan : Replace -OMe with -CF3 (metabolic block), -F (electronic modulation), or -N(CH3)2 (basic solubility handle).

Part 3: Visualization of Design Strategy

The following diagram illustrates the core SAR exploration pathways for the scaffold.

Figure 1: Strategic SAR map detailing the three primary zones of modification to optimize the lead biaryl scaffold.

Part 4: Experimental Synthesis Protocol

The synthesis of the parent compound and its biaryl analogs relies heavily on Suzuki-Miyaura Cross-Coupling . This protocol is robust, scalable, and tolerant of the carboxylic acid functionality (often without protection).

Protocol: Palladium-Catalyzed Suzuki Coupling

Objective : Synthesis of 3-(5-Methoxypyridin-3-yl)benzoic acid.

Reagents :

-

Aryl Halide : 3-Bromo-5-methoxypyridine (1.0 equiv)

-

Boronic Acid : 3-Carboxyphenylboronic acid (1.2 equiv)

-

Catalyst : Pd(dppf)Cl2·CH2Cl2 (0.05 equiv)

-

Base : Potassium Carbonate (K2CO3) (3.0 equiv)

-

Solvent : 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology :

-

Preparation : In a 50 mL round-bottom flask equipped with a magnetic stir bar, charge 3-bromo-5-methoxypyridine (1.0 mmol, 188 mg) and 3-carboxyphenylboronic acid (1.2 mmol, 199 mg).

-

Solvation : Add 1,4-Dioxane (8 mL) and Water (2 mL). The biphasic nature helps dissolve the inorganic base.

-

Degassing : Sparge the solution with Argon gas for 10 minutes to remove dissolved Oxygen (critical to prevent homocoupling and catalyst deactivation).

-

Activation : Add K2CO3 (3.0 mmol, 414 mg) followed by the catalyst Pd(dppf)Cl2·CH2Cl2 (0.05 mmol, 41 mg).

-

Reaction : Heat the mixture to 90°C under an Argon atmosphere for 4–6 hours. Monitor by LC-MS (Target Mass: 230.08 [M+H]+).

-

Workup :

-

Purification : Purify via Flash Column Chromatography (SiO2) eluting with a gradient of 0-10% Methanol in Dichloromethane (with 1% Acetic Acid).

Yield Expectation : 75–85% as an off-white solid.

Part 5: Synthetic Workflow Visualization

The following diagram outlines the logical flow of the synthesis and subsequent purification.

Figure 2: Operational workflow for the Suzuki-Miyaura coupling synthesis of the target biaryl acid.

Part 6: Physicochemical Properties & Profiling

For a successful drug candidate, the structural analogs must maintain a balance of lipophilicity and solubility. The following table compares the parent compound with key proposed analogs.

| Compound ID | R1 (Acid Region) | R2 (Pyridine Region) | cLogP | tPSA (Ų) | Predicted Solubility |

| Parent (Lead) | -COOH | -OMe | 2.1 | 63.3 | Moderate |

| Analog A | -Tetrazole | -OMe | 1.8 | 75.0 | High |

| Analog B | -CONHSO2Me | -OMe | 1.9 | 85.0 | High |

| Analog C | -COOH | -CF3 | 2.9 | 54.1 | Low |

| Analog D | -COOH | -OEt | 2.5 | 63.3 | Moderate |

Note: cLogP and tPSA values are estimated based on fragment-based calculation methods.

References

-

Suzuki-Miyaura Coupling : Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Bioisosteres in Drug Design : Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link

-

Biaryl Scaffold Privileges : Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 103(3), 893–930. Link

-

Carboxylic Acid Bioisosteres : Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Link

Sources

Methodological & Application

Application Note: Optimized Synthesis of 3-(5-Methoxypyridin-3-yl)benzoic acid via Suzuki-Miyaura Cross-Coupling

Introduction & Strategic Analysis

The synthesis of 3-(5-methoxypyridin-3-yl)benzoic acid represents a classic challenge in medicinal chemistry: constructing a biaryl scaffold containing both a basic nitrogen heterocycle (pyridine) and an acidic functionality (benzoic acid).[1] This motif is frequently observed in kinase inhibitors and allosteric modulators where the carboxylic acid serves as a solubilizing group or a hydrogen-bond acceptor/donor in the active site.

The Chemoselective Challenge

Synthesizing this molecule requires navigating two primary chemical hurdles:

-

Catalyst Poisoning: The pyridine nitrogen is a strong

-donor capable of coordinating to the Palladium (Pd) center, potentially displacing phosphine ligands and arresting the catalytic cycle. -

Protodeboronation: Heteroaryl boronic acids (specifically pyridyl boronic acids) are prone to rapid hydrolytic deborylation under basic conditions.[1]

Retrosynthetic Strategy

To ensure reproducibility and high yields, we evaluate two retrosynthetic disconnections.

-

Route A (Recommended): Coupling 3-carboxyphenylboronic acid (nucleophile) with 3-bromo-5-methoxypyridine (electrophile).[1]

-

Why: Phenyl boronic acids are significantly more stable than pyridyl boronic acids.[1] The electron-deficient pyridine ring makes the C-Br bond highly activated for oxidative addition.

-

-

Route B (Avoid): Coupling 3-bromobenzoic acid with 5-methoxypyridin-3-ylboronic acid.

Figure 1: Retrosynthetic analysis highlighting the stability advantage of Route A.

Methodology: Two-Tiered Protocols[1]

We present two validated protocols. Protocol A is the "Gold Standard" for scale-up, utilizing an ester intermediate to facilitate purification.[1] Protocol B is a "Direct Coupling" method for high-throughput screening (HTS) or when step-count reduction is critical.

Protocol A: The Robust Ester Route (Scale-Up Ready)

This method protects the carboxylic acid as a methyl ester, preventing catalyst interference and allowing for standard silica chromatography purification before the final hydrolysis.

Reagents:

-

Electrophile: 3-Bromo-5-methoxypyridine (1.0 equiv)

-

Nucleophile: (3-(Methoxycarbonyl)phenyl)boronic acid (1.2 equiv)[1]

-

Base: K₂CO₂ (3.0 equiv, 2M aqueous solution)[1]

-

Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure:

-

Charge: To a reaction vial/flask equipped with a stir bar, add 3-bromo-5-methoxypyridine (1.0 eq), (3-(methoxycarbonyl)phenyl)boronic acid (1.2 eq), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq).[1]

-

Inertion: Seal the vessel. Evacuate and backfill with Nitrogen (

) or Argon three times.[1][4] Critical: Oxygen causes rapid catalyst death. -

Solvation: Inject degassed 1,4-Dioxane via syringe, followed by the degassed 2M K₂CO₃ solution (Ratio Dioxane:Water ~ 4:1).

-

Reaction: Heat to 90°C for 4–16 hours. Monitor by LC-MS for the disappearance of the bromide.

-

Workup (Ester): Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1][4] Concentrate.

-

Hydrolysis: Redissolve the crude ester in THF/MeOH (1:1). Add LiOH (3.0 eq) dissolved in minimal water.[1] Stir at RT for 2 hours.

-

Final Isolation: Acidify to pH 3-4 with 1M HCl. The product, 3-(5-Methoxypyridin-3-yl)benzoic acid , will precipitate.[1] Filter and dry.[1][4][5]

Protocol B: Direct Acid Coupling (Advanced/Green)

Using 3rd Generation Buchwald Precatalysts (XPhos Pd G3), we can couple the free carboxylic acid directly, bypassing the ester protection step.[1] This requires a catalyst capable of operating in the presence of free carboxylates.[1]

Reagents:

-

Electrophile: 3-Bromo-5-methoxypyridine (1.0 equiv)

-

Nucleophile: 3-Carboxyphenylboronic acid (1.1 equiv)[1]

-

Catalyst: XPhos Pd G3 (1–3 mol%)[1]

-

Base: K₃PO₄ (3.0 equiv) – Phosphate is milder and buffers the pH.[1]

-

Solvent: n-Butanol or THF/Water (10:1).[1]

Step-by-Step Procedure:

-

Charge: Add 3-bromo-5-methoxypyridine, 3-carboxyphenylboronic acid, XPhos Pd G3, and K₃PO₄ to the flask.

-

Degas: Cycle vacuum/Nitrogen 3x.

-

Solvent: Add degassed n-Butanol (or THF/H₂O mixture).

-

Heat: Stir at 80°C for 2–6 hours. The reaction is typically faster with XPhos Pd G3 due to rapid oxidative addition.

-

Self-Validating Purification (Acid-Base Extraction):

-

Dilute reaction with 1M NaOH (pH > 10).[1] The product is now a soluble carboxylate salt.[1]

-

Wash with Ethyl Acetate (EtOAc).[1] Crucial Step: Impurities (unreacted pyridine, homocoupled byproducts, ligand) move to the organic layer.[1] The product stays in the water.

-

Acidify the aqueous layer carefully with 1M HCl to pH 4.[1]

-

The product precipitates as a white/off-white solid.[2] Filter and wash with cold water.[1]

-

Comparative Data Analysis

| Feature | Protocol A (Ester Route) | Protocol B (Direct XPhos) |

| Atom Economy | Lower (requires protection/deprotection) | High (Direct coupling) |

| Purification | Chromatography often required | Precipitation/Extraction |

| Catalyst Cost | Low (Pd(dppf)Cl₂) | High (XPhos Pd G3) |

| Reaction Time | 12–18 Hours (2 steps) | 2–6 Hours (1 step) |

| Scalability | Excellent (>100g) | Good (<10g) |

| Risk | Low (Very robust) | Moderate (Solubility issues) |

Mechanism & Troubleshooting

The Catalytic Cycle (Buchwald-Hartwig/Suzuki)

The efficiency of Protocol B relies on the bulky XPhos ligand. It promotes the reductive elimination step and protects the Pd center from being deactivated by the pyridine nitrogen or the carboxylate.

Figure 2: Simplified catalytic cycle.[1] XPhos ligand accelerates the Oxidative Addition and Reductive Elimination steps.

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Low Conversion | Catalyst Poisoning | Switch to XPhos Pd G3 or SPhos Pd G3 . Increase catalyst loading to 5 mol%. |

| Protodeboronation | Unstable Boronic Acid | Ensure you are using 3-carboxyphenylboronic acid (not the pyridyl one).[1] Switch base to K₃PO₄ (anhydrous) in Dioxane.[1] |

| Black Precipitate | Pd Black Formation | Oxygen ingress.[1] Improve degassing (sparge with Argon for 15 mins). Add ligand excess.[1][5] |

| Product in Organic Wash | pH Incorrect | Ensure aqueous layer is pH > 10 during the wash step. The acid must be deprotonated to stay in water.[1] |

References

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

-

Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014).[1] N-Heterocyclic Carbene–Palladium(II) Precatalyst for the Suzuki–Miyaura Coupling of Aryl Mesylates.[1] The Journal of Organic Chemistry, 79(9), 4161–4166.[1] (Describes the utility of advanced precatalysts). Link[1]

-

BenchChem. (2025).[1][4][6] Application Notes and Protocols for Suzuki Coupling. (General protocols for heteroaryl coupling). Link[1]

-

Organic Chemistry Portal. Suzuki Coupling. (Mechanistic insights and ligand selection). Link

-

Balle, T., et al. (2021).[1] XPhos Pd G3: A Robust Catalyst for Challenging Couplings.[1] Sigma-Aldrich Technical Bulletin. Link

Sources

- 1. youtube.com [youtube.com]

- 2. EP1853548A1 - Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

developing a biological assay for 3-(5-Methoxypyridin-3-yl)benzoic acid activity

Application Note: Functional Characterization of 3-(5-Methoxypyridin-3-yl)benzoic Acid as a P2X3 Receptor Antagonist

Executive Summary & Therapeutic Context

This application note details the protocol for the biological evaluation of 3-(5-Methoxypyridin-3-yl)benzoic acid (referred to herein as Compound A ). Based on its biaryl carboxylate pharmacophore—structurally homologous to known purinergic receptor modulators—this compound is evaluated as a competitive antagonist of the P2X3 purinoceptor .

P2X3 receptors are ATP-gated ion channels predominantly expressed in sensory afferent neurons (C-fibers) and are critical drivers of chronic cough and neuropathic pain sensitization. The development of antagonists targeting the P2X3 orthosteric or allosteric sites requires robust assays that can differentiate between fast-desensitizing receptor states and genuine inhibition.

Compound Profile:

-

IUPAC Name: 3-(5-methoxypyridin-3-yl)benzoic acid[1]

-

Molecular Weight: ~229.23 g/mol [1]

-

Physicochemical Properties: The methoxypyridine moiety acts as a bioisostere for the adenine ring of ATP, while the benzoic acid provides a negative charge mimic for the phosphate tail, facilitating binding to the cationic vestibular pocket of the P2X3 trimer.[1]

-

Target: Human P2X3 Receptor (hP2X3).

Mechanism of Action & Assay Strategy

To validate the activity of Compound A, we employ a bi-phasic screening strategy :

-

Primary Screen (High-Throughput): FLIPR Calcium Flux Assay to determine potency (IC₅₀) and kinetics.

-

Secondary Validation (High-Fidelity): Automated Patch Clamp (APC) to confirm mechanism of action (state-dependence) and rule out false positives from fluorescence artifacts.

The P2X3 receptor exhibits rapid desensitization (milliseconds) upon agonist binding. Therefore, the assay window is transient. Our protocol utilizes

Signaling Pathway & Assay Logic

Caption: Logical flow of the P2X3 calcium flux assay. Compound A is pre-incubated to stabilize the closed state before agonist challenge.[1]

Protocol 1: FLIPR Calcium Flux Assay (Primary Screen)

This assay measures intracellular calcium mobilization in CHO-K1 cells stably expressing hP2X3.[1]

Materials & Reagents

-

Cell Line: CHO-K1-hP2X3 (Recombinant).[1]

-

Assay Buffer (HBSS): 1X HBSS, 20 mM HEPES, pH 7.4. Critical: Do not add Probenecid if the cell line does not require it; P2X3 is sensitive to non-specific transport inhibitors.

-

Dye: Fluo-4 NW (No Wash) Calcium Assay Kit.

-

Agonist:

-methylene ATP (Sigma), prepared as 5x EC₈₀ stock. -

Compound A: 10 mM stock in 100% DMSO.

Step-by-Step Methodology

Step 1: Cell Plating

-

Harvest CHO-K1-hP2X3 cells using Accutase (gentler than Trypsin to preserve surface receptors).

-

Resuspend in culture medium at

cells/mL. -

Dispense 25 µL/well into 384-well poly-D-lysine coated black/clear plates (20,000 cells/well).

-

Incubate overnight at 37°C, 5% CO₂.

Step 2: Dye Loading

-

Remove culture medium (or use No-Wash protocol).

-

Add 20 µL of Fluo-4 NW dye loading solution.

-

Incubate for 45 minutes at 37°C, then 15 minutes at Room Temperature (RT) to minimize thermal gradients during the read.

Step 3: Compound Addition (Antagonist Mode)

-

Prepare a 5x concentration series of Compound A in HBSS (0.5% DMSO final).

-

Add 10 µL of Compound A to the cell plate.

-

Critical Step: Incubate for 30 minutes at RT. This pre-incubation is essential for P2X3 antagonists to bind before the rapid agonist-induced gating occurs.[1]

Step 4: Agonist Challenge & Read

-

Place plate in FLIPR Tetra or Hamamatsu FDSS.

-

Start baseline reading (10 seconds).

-

Inject 10 µL of

-meATP (EC₈₀ concentration) . -

Record fluorescence for 120 seconds. P2X3 currents are fast; ensure sampling rate is at least 1 Hz.

Data Analysis:

-

Calculate Max-Min fluorescence (RFU).

-

Normalize to Vehicle Control (0% inhibition) and Reference Antagonist (100% inhibition, e.g., Gefapixant/AF-219).

-

Fit data to a 4-parameter logistic equation to derive IC₅₀.

Protocol 2: Automated Patch Clamp Validation (QPatch/SyncroPatch)

Calcium flux can yield false positives due to off-target effects.[1] Electrophysiology is the gold standard for confirming channel block.

Experimental Setup

-

Platform: QPatch II (Sophion) or SyncroPatch 384 (Nanion).

-

Intracellular Solution (IC): 135 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA, pH 7.2 (Cs+ blocks K+ channels).

-

Extracellular Solution (EC): 145 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4.[1]

Voltage Protocol

-

Holding Potential: -60 mV.

-

Agonist Application: Fast perfusion of

-meATP (10 µM) for 2 seconds. -

Washout: 2 minutes with EC buffer (to allow recovery from desensitization).

-

Compound Application: Perfusion of Compound A for 2 minutes.

-

Second Agonist Application: Re-apply

-meATP in the presence of Compound A.

Success Criteria

-

Seal Resistance: >200 MΩ (Gigaseal preferred).

-

Current Amplitude: >500 pA peak current in baseline.

-

Inhibition: Reduction of Peak Current (I_peak) in the second pulse compared to baseline.

Data Presentation & Interpretation

Table 1: Expected Potency Profile of Compound A

| Parameter | Assay | Value (Hypothetical) | Notes |

| IC₅₀ | FLIPR Ca2+ Flux | 150 nM | Potency in functional cellular context.[1] |

| IC₅₀ | Patch Clamp (QPatch) | 85 nM | Direct channel block often shows higher potency than flux.[1] |

| Hill Slope | FLIPR | 1.1 ± 0.2 | Indicates 1:1 binding stoichiometry.[1] |

| Selectivity | vs. P2X2/3 | >50-fold | Critical for avoiding taste disturbances (P2X2/3 mediated).[1] |

Interpretation of Results:

-

High Potency (IC₅₀ < 100 nM): Indicates the methoxypyridine-benzoic acid scaffold effectively mimics the ATP pharmacophore.

-

Desensitization Artifacts: If the current decay rate changes significantly in the presence of the compound, it may suggest an open-channel blocker mechanism rather than competitive antagonism.

References

-

North, R. A. (2002). Molecular physiology of P2X receptors. Physiological Reviews, 82(4), 1013-1067. Link

-

Ford, A. P. (2012). In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization. Purinergic Signalling, 8(1), 3-26. Link

-

Richards, D., et al. (2019). Action of the P2X3 receptor antagonist gefapixant on the human P2X3 receptor. British Journal of Pharmacology, 176(13), 2279-2291. Link

-

Sophion Bioscience. (2021). Automated patch clamp assays for P2X receptors. Application Report. Link

Disclaimer: This protocol is designed for research purposes only. "Compound A" (3-(5-Methoxypyridin-3-yl)benzoic acid) is treated here as a representative chemical probe. Optimization of incubation times and concentrations may be required based on specific batch purity and cell line variations.

Sources

protocol for 1H NMR and 13C NMR analysis of methoxypyridine derivatives

Application Note APN-NMR-072

Abstract

This comprehensive application note provides a detailed protocol for the structural elucidation of methoxypyridine derivatives using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Methoxypyridines are a significant class of heterocyclic compounds prevalent in medicinal chemistry and materials science. This guide is designed for researchers, scientists, and drug development professionals, offering a robust framework from sample preparation to advanced spectral analysis. The protocols herein are grounded in established NMR principles and include expert insights to ensure data integrity and accurate interpretation.

Introduction: The Significance of NMR for Methoxypyridine Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure.[1] For methoxypyridine derivatives, NMR is indispensable for confirming isomeric identity, substitution patterns, and purity. The chemical environment of each proton (¹H) and carbon (¹³C) nucleus within the molecule generates a unique resonance signal, providing a detailed fingerprint of the molecular architecture.

The position of the methoxy group on the pyridine ring significantly influences the electron density distribution, leading to predictable and interpretable variations in the chemical shifts (δ) of the aromatic protons and carbons. Understanding these electronic effects is key to correctly assigning the spectra. Furthermore, through-bond scalar couplings (J-couplings) provide crucial information about the connectivity of adjacent nuclei.

This guide will systematically walk through the process of acquiring and interpreting high-quality ¹H and ¹³C NMR data for methoxypyridine isomers, leveraging both one-dimensional and two-dimensional NMR techniques for complete structural assignment.

Foundational Principles: Chemical Shifts and Coupling in Methoxypyridines

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This results in a general downfield shift of the ring protons and carbons compared to benzene. The introduction of an electron-donating methoxy group (-OCH₃) perturbs this electronic environment.

-

¹H NMR: The methoxy group protons typically appear as a sharp singlet around 3.8-4.0 ppm. The pyridine ring protons exhibit characteristic chemical shifts and coupling patterns depending on the isomer. Protons ortho and para to the nitrogen are generally the most deshielded (appear at higher ppm values), while the meta proton is more shielded. The methoxy group introduces further shielding, particularly at the ortho and para positions relative to its point of attachment.

-

¹³C NMR: The carbon of the methoxy group resonates in the range of 55-65 ppm. The pyridine ring carbons show distinct chemical shifts, with the carbon directly attached to the nitrogen (C2/C6) being the most deshielded. The carbon attached to the methoxy group is also significantly deshielded due to the electronegativity of the oxygen atom.

Experimental Workflow: From Sample to Structure

The following diagram illustrates the comprehensive workflow for the NMR analysis of methoxypyridine derivatives.

Caption: Workflow for NMR analysis of methoxypyridine derivatives.

Detailed Protocols

Protocol for Sample Preparation

This protocol ensures the preparation of a high-quality NMR sample, which is critical for obtaining spectra with good resolution and signal-to-noise.

Materials:

-

Methoxypyridine derivative (5-10 mg)

-

High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

5 mm NMR tubes

-

Glass vial

-

Pipette

-

Vortex mixer

-

Tetramethylsilane (TMS) as an internal standard (optional)

Procedure:

-

Weighing the Sample: Accurately weigh 5-10 mg of the methoxypyridine derivative into a clean, dry glass vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial using a clean pipette.[2] The choice of solvent is critical; CDCl₃ is a good starting point for many organic molecules.

-

Internal Standard (Optional but Recommended): If precise chemical shift referencing is required, add a small amount of TMS to the solvent. Alternatively, the residual solvent peak can be used as a secondary reference (e.g., CHCl₃ at 7.26 ppm).[2]

-

Dissolution: Securely cap the vial and vortex for 30-60 seconds to ensure the sample is completely dissolved. A clear, homogeneous solution is necessary for high-quality spectra.

-

Transfer to NMR Tube: Carefully transfer the solution into a 5 mm NMR tube using a pipette. Avoid introducing any solid particles.

-

Capping: Cap the NMR tube securely. Ensure the outside of the tube is clean before inserting it into the spectrometer.

Protocol for ¹H NMR Data Acquisition

This protocol is designed for routine ¹H NMR analysis on a standard 400 or 500 MHz spectrometer.[3][4]

Recommended Acquisition Parameters:

| Parameter | Recommended Value | Rationale |

|---|---|---|

| Pulse Program | zg30 | A standard 30° pulse program is a good compromise for obtaining good signal in a reasonable time, especially when multiple scans are required. |

| Spectral Width (SW) | ~16 ppm | This range is sufficient to cover the chemical shifts of both aromatic and methoxy protons in methoxypyridine derivatives.[5] |

| Acquisition Time (AQ) | 3-4 s | Provides good digital resolution for resolving fine coupling patterns.[6] |

| Relaxation Delay (D1) | 1.5-2.0 s | Allows for adequate relaxation of most protons between scans, ensuring more reliable integration. |

| Number of Scans (NS) | 8-16 | Sufficient for good signal-to-noise for a 5-10 mg sample. |

| Receiver Gain (RG) | Auto-adjusted | The instrument will optimize the receiver gain to prevent signal clipping. |

Protocol for ¹³C{¹H} NMR Data Acquisition

This protocol outlines the parameters for a standard proton-decoupled ¹³C NMR experiment.

Recommended Acquisition Parameters:

| Parameter | Recommended Value | Rationale |

|---|---|---|

| Pulse Program | zgpg30 | A 30° pulse with power-gated decoupling provides good sensitivity and includes the Nuclear Overhauser Effect (NOE) to enhance carbon signals.[7] |

| Spectral Width (SW) | ~240 ppm | Covers the full range of expected ¹³C chemical shifts for organic molecules.[8] |

| Acquisition Time (AQ) | ~1.0 s | A good compromise between resolution and signal-to-noise for ¹³C NMR.[7] |

| Relaxation Delay (D1) | 2.0 s | Allows for sufficient relaxation of most carbon nuclei, especially protonated ones. Quaternary carbons may require longer delays for quantitative analysis.[7] |

| Number of Scans (NS) | 128 or higher | A higher number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. |

Data Interpretation and Spectral Assignment

Expected ¹H and ¹³C NMR Data for Methoxypyridine Isomers

The following tables summarize the expected chemical shifts and coupling constants for the three primary methoxypyridine isomers in CDCl₃. These values serve as a reference for spectral assignment.

Table 1: ¹H NMR Data for Methoxypyridine Isomers in CDCl₃

| Compound | H-2 (δ, ppm) | H-3 (δ, ppm) | H-4 (δ, ppm) | H-5 (δ, ppm) | H-6 (δ, ppm) | OCH₃ (δ, ppm) | J (Hz) |

| 2-Methoxypyridine | - | 6.72 (d) | 7.52 (t) | 6.82 (d) | 8.16 (d) | 3.92 (s) | ³J₃,₄ ≈ 8.3, ³J₄,₅ ≈ 7.5, ⁴J₃,₅ ≈ 1.0, ³J₅,₆ ≈ 5.1 |

| 3-Methoxypyridine | 8.25 (d) | - | 7.18 (dd) | 8.18 (dd) | 7.05 (m) | 3.85 (s) | ⁴J₂,₄ ≈ 2.8, ⁵J₂,₅ ≈ 0.5, ³J₄,₅ ≈ 8.4, ⁴J₄,₆ ≈ 2.4, ³J₅,₆ ≈ 4.7 |

| 4-Methoxypyridine | 8.38 (d) | 6.75 (d) | - | 6.75 (d) | 8.38 (d) | 3.88 (s) | ³J₂,₃ = ³J₅,₆ ≈ 6.0 |

Data compiled from various spectral databases and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Data for Methoxypyridine Isomers in CDCl₃

| Compound | C-2 (δ, ppm) | C-3 (δ, ppm) | C-4 (δ, ppm) | C-5 (δ, ppm) | C-6 (δ, ppm) | OCH₃ (δ, ppm) |

| 2-Methoxypyridine | 164.2 | 111.0 | 138.5 | 116.8 | 146.9 | 53.2 |

| 3-Methoxypyridine | 142.0 | 155.8 | 120.7 | 123.8 | 147.8 | 55.4 |

| 4-Methoxypyridine | 150.5 | 109.5 | 165.7 | 109.5 | 150.5 | 55.1 |

Data compiled from various spectral databases and may vary slightly based on experimental conditions.[9][10]

Advanced NMR Techniques for Unambiguous Assignment

For complex derivatives or to confirm assignments, a suite of advanced 1D and 2D NMR experiments should be employed.

DEPT-135: Differentiating Carbon Types

The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is invaluable for identifying the number of protons attached to each carbon.[11][12]

-

CH₃ and CH carbons: Appear as positive signals.

-

CH₂ carbons: Appear as negative (inverted) signals.

-

Quaternary carbons (and C=O): Are absent from the spectrum.

By comparing the DEPT-135 spectrum with the standard ¹³C{¹H} spectrum, all carbon types can be unambiguously assigned.

2D NMR for Connectivity Mapping

-

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment reveals which protons are coupled to each other, typically through two or three bonds. Cross-peaks in the 2D spectrum connect coupled protons, allowing for the tracing of proton networks within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbons. Each cross-peak corresponds to a C-H bond.

-

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C correlation experiment shows longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH).[13][14][15] This is particularly useful for identifying quaternary carbons and for connecting different spin systems. For example, a cross-peak between the methoxy protons and a ring carbon definitively establishes the position of the methoxy group.[14]

Troubleshooting Common Issues

-

Broad Peaks: Can be caused by sample precipitation, paramagnetic impurities, or chemical exchange. Ensure the sample is fully dissolved and consider filtering if necessary.

-

Poor Signal-to-Noise: Increase the number of scans (NS) or use a higher concentration of the sample. Ensure proper tuning and matching of the NMR probe.

-

Inaccurate Integrals (¹H NMR): Ensure the relaxation delay (D1) is sufficiently long (at least 5 times the longest T₁ of interest for quantitative results).

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the ¹H and ¹³C NMR analysis of methoxypyridine derivatives. By following these detailed procedures for sample preparation, data acquisition, and spectral interpretation, researchers can confidently and accurately elucidate the structures of these important heterocyclic compounds. The integration of 1D and 2D NMR techniques provides a self-validating system for structural assignment, ensuring the highest level of scientific integrity.

References

-

Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts. Nature Protocols, 9(3), 643–660. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for various publications. Retrieved February 7, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). 13C NMR (CDCl3, 125 MHz) δ 14.3, 6. Retrieved February 7, 2026, from [Link]

-

Bruker. (n.d.). A List of Commonly used Acquisition Parameters in Bruker TOPSPIN. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). 1 H-and 13 C-NMR spectroscopic data of the isolated compound 2 in CDCl3 (δ in ppm). Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). 1 H (CDCl 3 500 MHz) and 13 C NMR Data (CDCl 3 125 MHz). Retrieved February 7, 2026, from [Link]

-

Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. [Link]

- Jackman, L. M., & Sternhell, S. (1969). Applications of Nuclear Magnetic Resonance Spectroscopy in Organic Chemistry. Pergamon Press.

-

Preprints.org. (n.d.). Supplementary Information. Retrieved February 7, 2026, from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 700 MHz, CDCl3, simulated) (NP0028609). Retrieved February 7, 2026, from [Link]

- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

-

American Chemical Society. (2025). The Journal of Organic Chemistry - Author Guidelines. [Link]

-

ResearchGate. (n.d.). J C,H correlations in the HMBC NMR spectrum of 7. Retrieved February 7, 2026, from [Link]

-

Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]

-

American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). ¹H NMR in CDCl3 of (a) 4-methylpyridine, (b) 1b, (c) 1c, (d) 1d, and (e) 4-methylene dihydropyridine 3a in THF-d8 at −78 °C. Retrieved February 7, 2026, from [Link]

-

University of Wisconsin-Madison, Chemistry Department. (2020, May 4). Optimized Default 13C Parameters. [Link]

-

ResearchGate. (n.d.). JOC The Journal of Organic Chemistry Guidelines for Authors. Retrieved February 7, 2026, from [Link]

-

Magnetic Resonance Research Center. (2022, August 18). Bruker NMR training. [Link]

-

Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. [Link]

-

The Royal Society of Chemistry. (2020). Supporting Information: Recyclable Anhydride Catalyst for H2O2 Oxidation: N-oxidation of Pyridine Derivatives. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for various publications. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). (a) ¹³C NMR and (b) DEPT‐135° NMR spectra of complex [SnMe2Cl2(5,5′‐Me2bpy)] (1) in CD2Cl2. Retrieved February 7, 2026, from [Link]

-

Bruker. (2018, September 20). 1D Acquisition. Retrieved February 7, 2026, from [Link]

-

PubMed. (2013, January 24). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. [Link]

-

NP-MRD. (n.d.). [ 1 H, 13 C] NMR Spectrum (2D, 600 MHz, CDCl3, experimental) (NP0000020). Retrieved February 7, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Author guidelines for Organic and Biomolecular Chemistry. Retrieved February 7, 2026, from [Link]

-

Columbia University, NMR Core Facility. (n.d.). HSQC and HMBC. [Link]

-

PubMed. (2014, February 20). A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts. [Link]

- Martin, G. E., & Zektzer, A. S. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Two-Dimensional NMR Methods for Establishing Molecular Connectivity (pp. 149-183). Wiley-VCH.

Sources

- 1. A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. preprints.org [preprints.org]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. pubsapp.acs.org [pubsapp.acs.org]

- 6. books.rsc.org [books.rsc.org]

- 7. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 8. nmrplatform.dicp.ac.cn [nmrplatform.dicp.ac.cn]

- 9. 4-Methoxypyridine(620-08-6) 13C NMR spectrum [chemicalbook.com]

- 10. 2-Methoxypyridine(1628-89-3) 13C NMR [m.chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 14. researchgate.net [researchgate.net]

- 15. nmr.oxinst.com [nmr.oxinst.com]

Application Note: Strategic Development and Validation of HPLC Methods for API Purity Assessment

Introduction: The Criticality of Purity

In pharmaceutical development, purity is not merely a percentage; it is a safety mandate. Under ICH Q3A(R2) , impurities in new drug substances must be reported if they exceed 0.05% , identified if they exceed 0.10% , and qualified (proven safe) if they exceed 0.15% (or 1.0 mg/day intake, whichever is lower) [1].

This Application Note details a high-sensitivity High-Performance Liquid Chromatography (HPLC) protocol designed to detect trace impurities while maintaining main peak integrity. Unlike Assay methods, which focus on the linear range of the main component, Purity methods must maximize signal-to-noise (S/N) ratios for low-level contaminants without saturating the detector.

Method Development Strategy

Chemistry Selection: The "Orthogonal" Mindset

For purity assessment, resolving the main peak is insufficient; you must resolve everything hidden underneath it.

-

Stationary Phase: Start with a C18 column (e.g., 3.5 µm, 100 Å) for general hydrophobicity. However, if the API contains aromatic rings or isomers, a Phenyl-Hexyl phase provides orthogonal selectivity (pi-pi interactions) that often separates co-eluting impurities that C18 misses.

-

Mobile Phase Modifiers: Avoid phosphate buffers if LC-MS compatibility is required later for impurity identification. Use 0.1% Formic Acid or 0.05% Trifluoroacetic Acid (TFA) . Note: TFA suppresses MS ionization but provides superior peak shape for basic compounds by ion-pairing.

Gradient Strategy

Isocratic methods are rarely suitable for purity profiling because late-eluting impurities (highly lipophilic) may broaden into the baseline or elute hours later (carryover). A gradient from 5% to 95% organic is mandatory to ensure all components elute within a defined window.

Workflow Visualization

The following diagram outlines the decision logic for developing a purity method, ensuring no steps are skipped between screening and validation.

Figure 1: Iterative Method Development Workflow ensuring orthogonal selectivity before validation.

Experimental Protocol

This generic protocol serves as a robust starting point for small molecule (<1000 Da) purity assessment.

Instrument Configuration

-

System: UHPLC or HPLC with quaternary pump.

-

Detector: Diode Array Detector (DAD) is mandatory for peak purity analysis.

-

Primary Wavelength: 210–220 nm (Universal detection for most organics).

-

Secondary Wavelength: λmax of the API (for specificity).

-

Reference Wavelength: OFF (Avoid using 360 nm reference as it can mask impurities absorbing in that region).

-

-

Flow Cell: 10 mm path length (standard) or 60 mm (high sensitivity) if LOQ < 0.05% is difficult to achieve.

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column | C18, 150 x 4.6 mm, 3.5 µm | Balances resolution (N) with backpressure. |

| Mobile Phase A | Water + 0.1% Formic Acid | pH control for ionization state stability. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN has lower UV cutoff than MeOH (better for <210 nm). |

| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns. |

| Col. Temp. | 40°C | Improves mass transfer and reduces backpressure. |

| Injection Vol. | 10–20 µL | Higher volume needed for trace impurity detection. |

Gradient Table

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 5 | Initial Hold (Focusing) |

| 2.0 | 5 | Isocratic hold to trap polar impurities |

| 25.0 | 95 | Linear ramp to elute all components |

| 30.0 | 95 | Wash (Remove highly lipophilic residues) |

| 30.1 | 5 | Return to initial conditions |

| 35.0 | 5 | Re-equilibration (Critical for retention time reproducibility) |

Sample Preparation (The Hidden Variable)

Impurities often arise from sample degradation during prep.

-

Diluent: Match the initial mobile phase (95:5 Water:ACN) if solubility permits. If the API requires 100% organic to dissolve, dilute the final solution to at least 50% water to prevent "solvent effect" (peak fronting/splitting).

-

Concentration: Prepare the sample at a high concentration (e.g., 1.0 mg/mL).

-

Why? To detect a 0.05% impurity, the impurity concentration will be 0.5 µg/mL. This must be comfortably above the Limit of Quantification (LOQ).